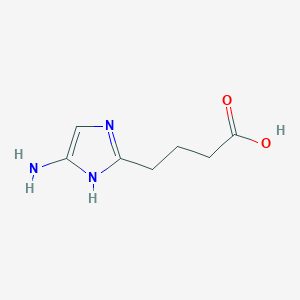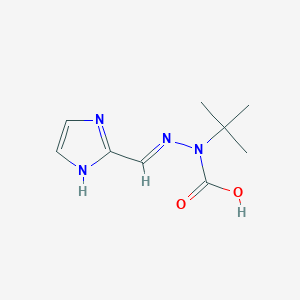
(Z)-Pitavastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Pitavastatin: is a synthetic lipid-lowering agent belonging to the statin class of medications. It is used primarily to treat hypercholesterolemia and prevent cardiovascular disease by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The compound is characterized by its high potency and favorable pharmacokinetic profile, making it a valuable option in managing cholesterol levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pitavastatin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the lactone ring, introduction of the side chain, and stereoselective reduction to obtain the desired (Z)-isomer. Common reagents used in these steps include Grignard reagents, organolithium compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (Z)-Pitavastatin undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Stereoselective reduction of double bonds to obtain the (Z)-isomer.
Substitution: Introduction of various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are employed.
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound.
科学的研究の応用
Chemistry: In chemistry, (Z)-Pitavastatin is studied for its unique structural properties and reactivity. Researchers explore its synthesis, modification, and potential as a building block for other complex molecules.
Biology: In biological research, this compound is used to study cholesterol metabolism and its impact on cellular functions. It serves as a tool to investigate the role of HMG-CoA reductase in various biological pathways.
Medicine: Medically, this compound is extensively researched for its efficacy in lowering cholesterol levels and reducing the risk of cardiovascular events. Clinical trials and studies focus on its safety, dosage optimization, and long-term effects on patients.
Industry: In the pharmaceutical industry, this compound is a key ingredient in the formulation of lipid-lowering medications. Its production, quality control, and regulatory compliance are critical areas of research and development.
作用機序
(Z)-Pitavastatin exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism involves molecular targets such as the active site of HMG-CoA reductase and pathways related to cholesterol biosynthesis and regulation.
類似化合物との比較
- Atorvastatin
- Rosuvastatin
- Simvastatin
- Lovastatin
Comparison: Compared to other statins, (Z)-Pitavastatin is unique due to its high potency and favorable pharmacokinetic profile. It has a longer half-life, allowing for once-daily dosing, and exhibits fewer drug-drug interactions. Additionally, this compound has shown a lower incidence of adverse effects, making it a preferred choice for patients with specific medical conditions or those taking multiple medications.
特性
分子式 |
C25H24FNO4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11-/t18-,19-/m1/s1 |
InChIキー |
VGYFMXBACGZSIL-DBBWNDPISA-N |
異性体SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F |
正規SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)




![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)


![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)




![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
